molecular formula C7H14N2O2 B13164303 1-Hydrazinylcyclohexane-1-carboxylic acid

1-Hydrazinylcyclohexane-1-carboxylic acid

Cat. No.: B13164303
M. Wt: 158.20 g/mol
InChI Key: NHVAAWFAFMRUOZ-UHFFFAOYSA-N
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Description

1-Hydrazinylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H14N2O2 It is characterized by a cyclohexane ring substituted with a hydrazinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazinylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydrazine hydrate to form 1-hydrazinylcyclohexane. This intermediate is then oxidized to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-Hydrazinylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-hydrazinylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride: A derivative with similar properties but different solubility and stability.

    Cyclohexane-1,3-dione derivatives: Compounds with similar ring structures but different functional groups, used in herbicidal applications.

Uniqueness: this compound is unique due to its specific combination of a hydrazinyl group and a carboxylic acid group on a cyclohexane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-hydrazinylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-9-7(6(10)11)4-2-1-3-5-7/h9H,1-5,8H2,(H,10,11)

InChI Key

NHVAAWFAFMRUOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NN

Origin of Product

United States

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